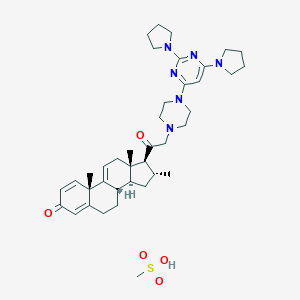

Tirilazad Mesylate

Beschreibung

Eigenschaften

CAS-Nummer |

110101-67-2 |

|---|---|

Molekularformel |

C39H56N6O5S |

Molekulargewicht |

721.0 g/mol |

IUPAC-Name |

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |

InChI |

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |

InChI-Schlüssel |

HPZOOQSXPMEJBV-ODCFVKFUSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

Andere CAS-Nummern |

110101-67-2 |

Verwandte CAS-Nummern |

111793-42-1 (mesylate:hydrate) 110101-66-1 (Parent) 75-75-2 (Parent) |

Synonyme |

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tirilazad Mesylate: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad (B25892) mesylate (U-74006F), a non-glucocorticoid 21-aminosteroid, emerged from a focused research initiative in the 1980s by The Upjohn Company to develop neuroprotective agents that could mitigate the secondary damage following acute central nervous system (CNS) injuries. Identified as a potent inhibitor of iron-dependent lipid peroxidation, tirilazad, part of a class of compounds nicknamed "lazaroids," showed considerable promise in preclinical models of traumatic brain injury (TBI), spinal cord injury, subarachnoid hemorrhage (SAH), and ischemic stroke. Its proposed mechanism centers on its ability to scavenge lipid peroxyl radicals and stabilize cell membranes, thereby interrupting the cascade of oxidative damage that follows initial injury. Despite its strong preclinical efficacy, tirilazad's journey through clinical trials was met with mixed and ultimately disappointing results, leading to its failure to gain widespread regulatory approval. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and extensive clinical evaluation of tirilazad mesylate, offering valuable insights for researchers in the field of neuroprotection and drug development.

Discovery and History

In the 1980s, the focus of neuroprotective drug discovery for acute CNS injuries like TBI and stroke was largely centered on antagonizing the excitotoxic effects of glutamate. The Upjohn Company, however, pursued an alternative strategy targeting the downstream effects of excitotoxicity, specifically the surge of reactive oxygen species (ROS) and subsequent lipid peroxidation, a process to which brain cell membranes are highly susceptible. This led to the discovery of the 21-aminosteroids, a novel class of compounds that were potent antioxidants. These compounds were so effective in preclinical models at limiting brain damage that they were colloquially termed "lazaroids," alluding to the biblical story of Lazarus being raised from the dead.

This compound (U-74006F) emerged as one of the most promising candidates from this class. It is a synthetic, lipid-soluble, non-glucocorticoid aminosteroid, specifically designed to inhibit iron-dependent lipid peroxidation. Following promising results in various preclinical paradigms of neuroprotection, this compound, under the product name Freedox, entered into ambitious clinical development in early 1988 for the treatment of moderate to severe TBI, thromboembolic stroke, and aneurysmal SAH.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by ROS that attacks the lipids within cell membranes. This process is particularly detrimental in the CNS following an injury. Tirilazad's protective effects are mediated through several interconnected actions:

-

Free Radical Scavenging: Tirilazad directly scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species and preventing them from propagating the chain reaction of lipid peroxidation.

-

Membrane Stabilization: Tirilazad incorporates into the lipid bilayer of cell membranes. This interaction is thought to decrease membrane fluidity and increase its stability, making it more resistant to oxidative attack.

-

Preservation of Endogenous Antioxidants: By quenching free radicals, tirilazad helps to spare and maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are crucial for cellular defense against oxidative stress.

-

Inhibition of Iron-Dependent Lipid Peroxidation: A key feature of tirilazad is its potent inhibition of iron-catalyzed lipid peroxidation, a critical pathway in the secondary injury cascade.

Signaling Pathway of Oxidative Stress and Tirilazad's Intervention

The following diagram illustrates the central role of lipid peroxidation in oxidative stress-induced cell injury and the points of intervention for tirilazad.

Tirilazad Mesylate: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate (U-74006F) is a non-glucocorticoid 21-aminosteroid, or lazaroid, that was developed for its potent antioxidant and neuroprotective properties. It was extensively investigated for the treatment of acute neurological injuries, including ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). The fundamental mechanism of action of Tirilazad revolves around its ability to inhibit iron-dependent lipid peroxidation, a critical process in secondary injury cascades following central nervous system (CNS) insults. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary and most well-established mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation within cellular membranes.[1] This process is a key contributor to secondary cell damage following events like ischemia or trauma. Tirilazad exerts its effects through a combination of free-radical scavenging and membrane-stabilizing properties.[2]

The proposed molecular actions of Tirilazad include:

-

Scavenging of Lipid Peroxyl Radicals: Tirilazad directly scavenges lipid peroxyl radicals (LOO•), which are key propagators of the lipid peroxidation chain reaction. This action is similar to that of the endogenous antioxidant vitamin E.

-

Membrane Stabilization: By incorporating into the lipid bilayer, Tirilazad is thought to decrease membrane fluidity. This structural alteration can limit the diffusion of lipid peroxyl radicals and their interaction with adjacent fatty acids, thereby hindering the propagation of lipid peroxidation.

-

Preservation of Endogenous Antioxidants: Tirilazad helps in maintaining the levels of endogenous antioxidants, particularly vitamin E, which are depleted during oxidative stress.[1]

-

Modulation of Inflammatory Responses: While less pronounced than its antioxidant effects, Tirilazad can modulate inflammatory responses, which may contribute to reducing overall tissue damage in CNS injuries.[3]

-

Calcium Homeostasis: Tirilazad has been shown to affect cellular calcium homeostasis, a critical factor in preventing excitotoxicity and subsequent cell death.[3]

The following diagram illustrates the central role of Tirilazad in mitigating the lipid peroxidation cascade.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Tirilazad has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Lipid Peroxidation

| Assay System | Peroxidation Initiator | Tirilazad (U-74006F) IC50 | Reference |

| Rat brain homogenates | Fe²⁺/ascorbate | 15 µM | Braughler et al., 1987 |

| Purified brain synaptosomes | Fe²⁺/ascorbate | 2-60 µM | Braughler et al., 1987 |

Table 2: Neuroprotective Effects in Animal Models of Neurological Injury

| Animal Model | Injury Type | Treatment Regimen | Key Outcome | Result | Reference |

| Male CF-1 Mice | Severe Concussive Head Injury | 0.003 to 30 mg/kg IV, 5 min post-injury | Neurological Status (Grip Test) at 1 hr | Up to 168.6% improvement | Hall et al., 1988 |

| Male CF-1 Mice | Severe Concussive Head Injury | 1 mg/kg IV at 5 min and 1.5 hr post-injury | 1-week survival rate | 78.6% vs 27.3% in vehicle | Hall et al., 1988 |

| Rats | Subarachnoid Hemorrhage | 0.3 mg/kg and 1.0 mg/kg IV | Reduction in BBB damage | 35.2% and 60.6% reduction, respectively | Audus et al., 1991 |

| Gerbils | Unilateral Carotid Artery Occlusion | 10 mg/kg IP | Postischemic brain vitamin E loss | 27% vs 60% in vehicle | Hall et al., 1991 |

| Gerbils | Unilateral Carotid Artery Occlusion | 10 mg/kg IP | Cortical extracellular Ca²⁺ recovery | 0.56 mM vs 0.22 mM in vehicle | Hall et al., 1991 |

| Meta-analysis of 18 studies (544 animals) | Focal Ischemia | Various | Reduction in infarct volume | 29.2% (95% CI 21.1% to 37.2%) | Macleod et al., 2007 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

In Vitro Lipid Peroxidation Assay (Braughler et al., 1987)

This protocol outlines the method used to determine the inhibitory effect of Tirilazad on iron-induced lipid peroxidation in rat brain tissue.

References

An In-depth Technical Guide on Tirilazad Mesylate as a Lipid Peroxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, also known as U-74006F, is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid') developed for its potent cytoprotective and neuroprotective properties. Unlike corticosteroids, its mechanism of action is not mediated by hormonal effects but is centered on its ability to inhibit iron-dependent lipid peroxidation and scavenge free radicals. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of key preclinical and clinical data.

Mechanism of Action

Tirilazad's primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes. This process is particularly relevant in the pathophysiology of secondary damage following central nervous system (CNS) injuries like subarachn's a combination of radical scavenging and membrane-stabilizing properties.

The key cytoprotective pathways of Tirilazad include:

-

Radical Scavenging: It directly scavenges lipid peroxyl radicals (LOO•), interrupting the propagation phase of lipid peroxidation.

-

Membrane Stabilization: By inserting into the lipid bilayer of cell membranes, Tirilazad decreases membrane fluidity, which helps to preserve membrane integrity.

-

Preservation of Endogenous Antioxidants: It helps in maintaining the levels of other crucial antioxidants like Vitamin E within the cell membrane.

-

Iron-Dependent Peroxidation Inhibition: Tirilazad is particularly effective at inhibiting iron-catalyzed lipid peroxidation, a key factor in secondary damage after events like subarachnoid hemorrhage.

Signaling Pathway of Lipid Peroxidation and Tirilazad's Intervention

The following diagram illustrates the cascade of lipid peroxidation and the point of intervention for Tirilazad.

Pharmacokinetics and Metabolism

Tirilazad is administered intravenously and effectively crosses the blood-brain barrier, a crucial characteristic for a neuroprotective agent. Its clearance is primarily hepatic, approaching the rate of liver blood flow. A major metabolite, U-89678, is formed by the reduction of the A-ring and is also pharmacologically active, potentially contributing to the overall neuroprotective effects.

| Parameter | Value | Study Population | Citation |

| Elimination Half-life (single dose) | ~3.7 hours (at higher doses) | Healthy male volunteers | |

| Elimination Half-life (multiple doses) | 61.2 - 123 hours | Healthy male volunteers | |

| Metabolite (U-89678) Half-life | 60.5 - 111 hours | Healthy male volunteers | |

| Clearance | Approaches liver blood flow | Healthy male volunteers |

Preclinical and Clinical Data

Tirilazad has been extensively studied in various models of CNS injury, including subarachnoid hemorrhage (SAH), ischemic stroke, and spinal cord injury.

Preclinical Efficacy

In animal models, Tirilazad has been shown to:

-

Reduce the size of infarcts in focal cerebral ischemia.

-

Ameliorate cerebral vasospasm following SAH.

-

Protect the hepatic endothelium from damage in hemorrhagic shock models.

-

Block cortical hypoperfusion following spreading depression.

-

Preserve mitochondrial function after traumatic brain injury.

Clinical Trials in Aneurysmal Subarachnoid Hemorrhage (SAH)

Clinical trials in patients with aneurysmal SAH have yielded mixed but, in some cases, promising results.

| Study | Dosage | Key Findings | Citation |

| Phase II Cooperative Aneurysm Study | 0.6, 2, or 6 mg/kg/day | Safe at all doses; trend toward improved 3-month outcome at 2 mg/kg/day. | |

| European/Australian/New Zealand Trial | 0.6, 2, or 6 mg/kg/day | 6 mg/kg/day dose reduced mortality and improved recovery (predominantly in men). | |

| North American Trial | 2 or 6 mg/kg/day | No significant improvement in overall outcome. However, in men with severe SAH (Grades IV-V), the 6 mg/kg/day dose significantly reduced mortality. | |

| Meta-analysis | Various | No effect on overall clinical outcome, but a significant decrease in symptomatic vasospasm. |

Clinical Trials in Acute Ischemic Stroke

Despite promising preclinical data, clinical trials of Tirilazad in acute ischemic stroke have been largely disappointing.

| Study | Dosage | Key Findings | Citation |

| STIPAS (Safety Study) | 0.6, 2.0, or 6.0 mg/kg/day | Well-tolerated, but no evidence of efficacy. | |

| RANTTAS | 6 mg/kg/day | No improvement in overall functional outcome. | |

| Systematic Review (6 trials, 1757 patients) | Various | No alteration in fatality rates. A significant increase in the combined endpoint of death and disability. |

Experimental Protocols

The evaluation of lipid peroxidation inhibitors like Tirilazad often involves measuring biomarkers of oxidative stress, such as malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for this purpose.

TBARS Assay for MDA Quantification

Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures. This reaction forms a pink-colored MDA-TBA2 adduct that can be quantified spectrophotometrically at approximately 532 nm.

General Protocol for Tissue Homogenates:

-

Sample Preparation: Homogenize ~20-100 mg of tissue in an appropriate buffer (e.g., RIPA buffer or phosphate (B84403) buffer) on ice. To prevent ex vivo lipid peroxidation, an antioxidant like butylated hydroxytoluene (BHT) should be added.

-

Protein Precipitation: Add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the homogenate to precipitate proteins.

-

Incubation and Centrifugation: Incubate the mixture on ice for 15 minutes, followed by centrifugation (e.g., 2200 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

-

Heating: Incubate the mixture in a boiling water bath for 10-60 minutes to facilitate the formation of the MDA-TBA2 adduct.

-

Measurement: After cooling the samples, measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.

-

Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically normalized to the protein concentration of the initial homogenate.

Experimental Workflow: TBARS Assay

Conclusion

This compound is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action involving free radical scavenging and membrane stabilization. While it has demonstrated significant neuroprotective effects in a wide range of preclinical models, its translation to clinical efficacy has been challenging. Promising results in some subgroups of patients with aneurysmal subarachnoid hemorrhage were not consistently replicated, and trials in acute ischemic stroke failed to show a benefit, with some evidence even suggesting potential harm. The discrepancy between preclinical promise and clinical outcomes highlights the complexities of treating acute CNS injuries. Despite its limited clinical success, the study of Tirilazad has significantly contributed to the understanding of the role of lipid peroxidation in secondary injury mechanisms and continues to be a valuable reference compound in neuroprotection research.

Tirilazad Mesylate: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirilazad (B25892) mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a critical process in secondary neuronal injury following ischemia, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). Tirilazad integrates into cellular membranes, where it scavenges lipid peroxyl radicals, stabilizes membrane fluidity, and preserves endogenous antioxidants like vitamin E.[1][2][3][4] This guide provides a comprehensive technical overview of the neuroprotective attributes of Tirilazad mesylate, including its mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its operational pathways. Despite promising preclinical results, clinical trials in acute ischemic stroke and head injury have yielded mixed or disappointing outcomes, highlighting the complexities of translating neuroprotective strategies from bench to bedside.[2] However, some positive results were observed in clinical trials for aneurysmal SAH.[3][5]

Core Mechanism of Action

This compound's neuroprotective effects are primarily attributed to its potent inhibition of lipid peroxidation and its ability to scavenge free radicals.[1][6] It also contributes to the modulation of inflammatory responses and calcium homeostasis.[1]

Inhibition of Lipid Peroxidation and Free Radical Scavenging

As a lipophilic molecule, this compound readily partitions into the lipid bilayer of cell membranes.[4] Within the membrane, it exerts its antioxidant effects through several mechanisms:

-

Scavenging of Lipid Peroxyl Radicals: Tirilazad directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1]

-

Membrane Stabilization: By inserting into the lipid bilayer, Tirilazad decreases membrane fluidity, which helps to protect the membrane from oxidative damage.[2]

-

Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamin E and vitamin C.[2]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - SCIRE Professional [scireproject.com]

- 5. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

Tirilazad Mesylate antioxidant effects in CNS injury

An In-Depth Technical Guide to the Antioxidant Effects of Tirilazad (B25892) Mesylate in Central Nervous System Injury

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," specifically designed to inhibit iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action centers on its potent antioxidant properties, including scavenging lipid peroxyl radicals and stabilizing cell membranes, which are critical in mitigating the secondary injury cascade following central nervous system (CNS) trauma.[3][4] Preclinical studies across various models of CNS injury—including subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and focal cerebral ischemia—have demonstrated significant neuroprotective effects, such as reduced edema, preserved blood-brain barrier (BBB) integrity, and improved neurological outcomes.[1][5][6] These effects are strongly correlated with a reduction in markers of oxidative stress.[1] While initial clinical trials in aneurysmal SAH showed a promising reduction in mortality and an increase in good recovery, particularly in men, subsequent trials in TBI and ischemic stroke did not yield significant benefits, highlighting the complex translational challenges in neuroprotection.[2][7][8] This guide provides a comprehensive overview of the core antioxidant mechanisms, quantitative preclinical data, and key experimental protocols related to this compound's role in CNS injury research.

Introduction: The Role of Oxidative Stress in CNS Injury

Acute CNS injuries, such as TBI, spinal cord injury (SCI), and stroke, trigger a complex cascade of secondary events that exacerbate initial mechanical damage. A key pathological mechanism in this secondary injury is the massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This surge in free radicals rapidly overwhelms the brain's endogenous antioxidant defenses, leading to a state of severe oxidative stress. The brain is uniquely vulnerable due to its high lipid content, high metabolic rate, and relative scarcity of antioxidant enzymes compared to other organs. This oxidative burst initiates iron-catalyzed lipid peroxidation, a destructive chain reaction where free radicals attack the polyunsaturated fatty acids in cell membranes, leading to impaired membrane function, disruption of ion homeostasis, mitochondrial failure, and ultimately, neuronal cell death.[2][4][9]

This compound: A Targeted 21-Aminosteroid Antioxidant

This compound was developed as part of the "lazaroid" series of compounds, engineered to retain the antioxidant properties of glucocorticoids like methylprednisolone (B1676475) but without the associated glucocorticoid receptor-mediated side effects.[2][10] Its structure allows it to intercalate into the lipid bilayer of cell membranes, positioning it at the site of lipid peroxidation.[10] Unlike traditional corticosteroids, Tirilazad has no hormonal effects.[10] Its cytoprotective actions are attributed to a multi-faceted antioxidant mechanism.[3][10]

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of Tirilazad is the potent inhibition of lipid peroxidation.[3] This is achieved through two primary actions:

-

Scavenging of Lipid Peroxyl Radicals: Tirilazad acts as a chain-breaking antioxidant. During the propagation phase of lipid peroxidation, it donates an electron to lipid peroxyl radicals (LOO•), neutralizing them and terminating the destructive chain reaction.[1][9] This action helps preserve the structural integrity of cell membranes.

-

Membrane Stabilization: By inserting itself into the cell membrane, Tirilazad decreases membrane fluidity.[10] This biophysical action makes the membrane less susceptible to oxidative attack by free radicals.[1][10]

Furthermore, Tirilazad helps preserve endogenous antioxidants, notably vitamin E (α-tocopherol).[11][12] By scavenging peroxyl radicals, Tirilazad spares vitamin E, allowing it to continue its own protective functions within the membrane.[11]

References

- 1. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of U74006F on neurologic function and brain edema after fluid percussion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-response analysis of the effect of 21-aminosteroid this compound (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Strategies in Neurocritical Care - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [this compound (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. This compound protects vitamins C and E in brain ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad Mesylate: A Technical Guide on its Effects on Cell Membrane Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad (B25892) mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation renowned for its neuroprotective properties. This technical guide delves into the core mechanisms by which tirilazad mesylate contributes to cell membrane stability, primarily through the attenuation of oxidative stress-induced damage. While extensive clinical research has focused on its application in conditions like subarachnoid hemorrhage, the foundational biophysical interactions with the cell membrane are critical for understanding its therapeutic potential. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Cellular membranes are fundamental to cellular function, acting as selective barriers and platforms for a myriad of signaling processes. The integrity of these membranes is paramount, and their disruption by oxidative stress, particularly lipid peroxidation, is a key pathological event in numerous diseases, including neurodegenerative disorders and acute central nervous system (CNS) injuries.[1] this compound emerges as a significant therapeutic candidate by directly countering this destructive cascade.[2][3] Its mechanism is centered on antioxidant capabilities, specifically the scavenging of free radicals and subsequent inhibition of lipid peroxidation, which helps preserve cell membrane integrity and function.[1]

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound stabilizes cell membranes is through its potent inhibition of iron-catalyzed lipid peroxidation.[1] This process involves a destructive chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids within the membrane lipid bilayer.

This compound exerts its protective effects through several proposed actions:

-

Radical Scavenging: It directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

-

Membrane Stabilization: By inserting into the lipid bilayer, tirilazad is thought to decrease membrane fluidity, which may restrict the propagation of free radicals.[4]

-

Preservation of Endogenous Antioxidants: Studies have shown that tirilazad can spare endogenous antioxidants like vitamin E, which is also a crucial component of the membrane's defense against oxidative stress.[5][6]

Signaling Pathway of Lipid Peroxidation and Tirilazad Intervention

The following diagram illustrates the cascade of events in lipid peroxidation and the points of intervention for this compound.

Quantitative Data on Tirilazad's Effects

The protective effects of this compound on cell membrane integrity have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Blood-Brain Barrier (BBB) Damage in a Rat Model of Subarachnoid Hemorrhage (SAH)

| Treatment Group | Dose (mg/kg) | Reduction in BBB Damage (%) | p-value | Reference |

| This compound | 0.3 | 35.2 | < 0.05 | [7] |

| This compound | 1.0 | 60.6 | < 0.0001 | [7] |

Data from a study involving intravenous administration of tirilazad before and after induced SAH in rats. BBB damage was quantified by Evans' blue dye extravasation.[7]

Table 2: Neuroprotective Effect of this compound on Cultured Neurons

| Treatment Group | Concentration (µM) | Neuronal Survival | Reference |

| Control | - | Baseline | [7] |

| This compound | 3 | Concentration-dependent | [7] |

| This compound | 10 | increase in cell | [7] |

| This compound | 30 | viability | [7] |

This study assessed the ability of tirilazad to protect cultured fetal mouse spinal cord neurons from iron-induced lipid peroxidative injury. Cell viability was measured by the uptake of [³H]alpha-(methyl)-aminoisobutyric acid.[7]

Table 3: Effect of this compound on Brain Malondialdehyde (MDA) Levels After Traumatic Brain Injury

| Treatment Group | MDA Level (nmol/g wet tissue) | p-value vs. Control | Reference |

| Control (Saline) | 338 ± 35 | - | [6] |

| This compound (10 mg/kg) | 273 ± 40 | < 0.03 | [6] |

| Methylprednisolone | 296 ± 45 | > 0.05 | [6] |

| Vitamin E | 306 ± 42 | > 0.05 | [6] |

MDA is a marker for lipid peroxidation. This study compared the effects of different treatments on MDA levels in rats 24 hours after a weight-drop brain injury.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols relevant to the study of tirilazad's effects on membrane stability.

Assessment of Blood-Brain Barrier Integrity

This protocol is used to quantify the extent of damage to the BBB following an insult like SAH.

Measurement of Lipid Peroxidation (MDA Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.

Biophysical Assessment of Membrane Fluidity (Fluorescence Anisotropy)

While specific data for tirilazad is not widely available, fluorescence anisotropy is a standard technique to assess the effects of a compound on membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Principle: A fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is incorporated into a model lipid bilayer (liposomes) or cell membranes. The sample is excited with vertically polarized light. The emitted fluorescence is measured through polarizers oriented both vertically (IVV) and horizontally (IVH).

Anisotropy (r) is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is a correction factor for the instrument.

A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity (a more ordered membrane). A compound that stabilizes the membrane would be expected to increase fluorescence anisotropy.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as an inhibitor of lipid peroxidation, which indirectly contributes to the stabilization of cell membranes under oxidative stress. The quantitative data from preclinical models of CNS injury demonstrate a significant protective effect on the blood-brain barrier and neuronal viability.

However, a notable gap exists in the literature regarding direct biophysical studies of tirilazad's interaction with lipid bilayers. Advanced techniques such as Differential Scanning Calorimetry (DSC) to measure effects on lipid phase transitions, Atomic Force Microscopy (AFM) to visualize changes in membrane topography and mechanics, and solid-state NMR to determine the precise location and orientation of the drug within the membrane would provide invaluable, high-resolution insights.

Future research should focus on these biophysical approaches to elucidate the direct membrane-stabilizing properties of tirilazad, independent of its radical-scavenging activity. Such studies would not only deepen our understanding of its mechanism of action but also aid in the rational design of next-generation cytoprotective agents.

Conclusion

This compound enhances cell membrane stability primarily by inhibiting the destructive cascade of lipid peroxidation. Its efficacy in preclinical models of CNS injury is well-documented and is attributed to its potent antioxidant and radical-scavenging properties. While direct biophysical evidence of its membrane-stabilizing effects is an area requiring further investigation, the existing data provide a strong foundation for its consideration as a cytoprotective agent in conditions characterized by significant oxidative stress. This guide provides a comprehensive overview of the current understanding, quantitative effects, and relevant methodologies for professionals engaged in neuroprotective drug discovery and development.

References

- 1. Lipid Self-Assemblies under the Atomic Force Microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Molecular dynamics simulations of the interactions of medicinal plant extracts and drugs with lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Pharmacokinetics of Tirilazad Mesylate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) mesylate is a 21-aminosteroid, also known as a "lazaroid," that was developed for its potent antioxidant and membrane-stabilizing properties.[1] It acts as an inhibitor of iron-dependent lipid peroxidation, a key process in the secondary damage that occurs following central nervous system (CNS) injuries such as stroke, subarachnoid hemorrhage, and spinal cord injury.[1][2] Unlike glucocorticoid steroids, tirilazad is devoid of significant glucocorticoid activity.[3][4] Understanding the pharmacokinetic profile of tirilazad mesylate in preclinical models is crucial for interpreting efficacy studies and for the design of clinical trials. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tirilazad in various animal models, supported by detailed experimental protocols and quantitative data.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. The drug is generally characterized by high clearance and extensive metabolism.

Table 1: Single-Dose Pharmacokinetic Parameters of Tirilazad in Male Subjects (for context)

| Dose (mg/kg) | Cmax (ng/mL) | t1/2 (hours) |

| 0.25 | - | - |

| 0.5 | - | - |

| 1.0 | - | 3.7 |

| 2.0 | - | 3.7 |

| Data from a study in healthy male subjects following a 0.5-hour intravenous infusion. Assay sensitivity limited the determination of some parameters at lower doses.[3] |

Table 2: In Vitro Metabolism Kinetic Parameters of Tirilazad in Rat Liver Microsomes

| Species/Sex | Metabolite | Enzyme | Km (µM) | Vmax (nmol/mg protein/min) |

| Male Rat | M1 | CYP2C11 | 16.67 | 0.978 |

| Male Rat | M2 | 5α-reductase | 3.07 | 1.06 |

| Female Rat | M2 | 5α-reductase | 2.72 | 4.11 |

| Data derived from in vitro incubations with liver microsomal preparations from Sprague-Dawley rats.[5] |

Experimental Protocols

General Pharmacokinetic Study Workflow

The determination of tirilazad's pharmacokinetic profile in preclinical models typically follows a standardized workflow. This involves drug administration to the animal model, collection of biological samples at various time points, processing of these samples, and subsequent analysis to determine drug concentration.

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Metabolism Studies in Rat Liver Microsomes

-

Objective: To investigate the in vitro biotransformation of this compound.

-

Methodology:

-

Microsome Preparation: Liver microsomes were prepared from adult male and female Sprague-Dawley rats.

-

Incubation: Tirilazad was incubated with the liver microsomal preparations.

-

Metabolite Identification: The formation of metabolites was monitored. Structural characterization of the metabolites was performed using mass spectrometry and proton NMR.[5]

-

Enzyme Identification: Specific metabolic probes and antibodies were used to identify the enzymes responsible for metabolite formation. For example, testosterone (B1683101) and anti-CYP2C11 IgG were used to probe for CYP2C11 activity, while finasteride (B1672673) was used to inhibit 5α-reductase.[5]

-

Kinetic Analysis: The Michaelis-Menten kinetic parameters (Km and Vmax) were determined for the formation of each primary metabolite.[5]

-

Protein Binding Studies

-

Objective: To determine the extent of tirilazad binding to serum proteins across different species.

-

Methodology:

-

Species: Serum was obtained from humans, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[6]

-

Techniques Evaluated: Standard methods such as equilibrium dialysis and ultrafiltration were initially attempted. However, these were found to be unsuitable due to high nonspecific binding of tirilazad and its low aqueous solubility.[6]

-

Ultracentrifugation: This method was also extensively studied but was deemed unsuitable for determining the true unbound fraction. This was due to the apparent partitioning of tirilazad into low-density and very-low-density lipoproteins, which correlated with serum triglyceride levels.[6]

-

Delipidized Serum: Studies using delipidized human serum showed a nonsaturable binding isotherm, with the free fraction being less than 0.6%.[6]

-

Analytical Methods

-

Technique: High-Performance Liquid Chromatography (HPLC) has been the primary method for the quantification of tirilazad and its metabolites in plasma.[7]

-

Sample Preparation: A common step in the bioanalytical workflow involves protein precipitation to extract the drug from the plasma matrix before injection into the HPLC system.

-

Detection: The specific type of detector used with HPLC (e.g., UV, mass spectrometry) is crucial for achieving the required sensitivity and selectivity.

Key Pharmacokinetic Characteristics

Absorption

In preclinical and clinical studies, this compound was typically administered intravenously, bypassing the absorption phase.[3][8][9] This route ensures complete bioavailability.

Distribution

Tirilazad exhibits a high degree of binding to plasma proteins across multiple species, including rats, dogs, and monkeys.[6] The unbound fraction in delipidized human serum is less than 0.6%.[6] The drug also appears to partition into lipoproteins, a behavior that correlates with triglyceride levels in the serum.[6] This extensive binding influences the distribution of the drug into tissues. Studies in models of subarachnoid hemorrhage in rats have shown that intravenously administered tirilazad can cross the blood-brain barrier to exert its neuroprotective effects.[8]

Metabolism

Tirilazad is extensively metabolized, primarily in the liver.[5][10] There are notable species differences in the metabolic pathways.

-

In Rats: The biotransformation of tirilazad is sexually dimorphic.

-

In male rats, two primary metabolites are formed: M1, through oxidative desaturation of a pyrrolidine (B122466) ring by the male-specific cytochrome P450 isoform CYP2C11, and M2, via reduction of the steroid A-ring by 5α-reductase.[5]

-

In female rats, M2 is the only primary metabolite detected, and its formation by 5α-reductase occurs at a higher capacity than in males.[5] This suggests a gender difference in the hepatic clearance of tirilazad in this species.[5]

-

-

In Humans: The metabolic clearance of tirilazad is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), which produces hydroxylated metabolites.[10]

Caption: Metabolic pathways of tirilazad in male and female rat liver.

Excretion

Tirilazad is almost exclusively cleared through hepatic elimination.[5][10] The parent drug is not significantly excreted in the urine. The metabolites are the primary components eliminated from the body.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by high hepatic clearance, extensive metabolism that varies between species and sexes, and high plasma protein binding. In rats, metabolism is mediated by CYP2C11 and 5α-reductase, with notable differences between males and females.[5] In humans, CYP3A4 is the primary metabolizing enzyme.[10] The high protein binding and partitioning into lipoproteins are significant features that affect its distribution.[6] These findings from preclinical models were essential in guiding the design of dosing regimens for the clinical trials of this compound in various acute CNS injuries.

References

- 1. This compound - SCIRE Professional [scireproject.com]

- 2. upjohn.net [upjohn.net]

- 3. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound--effects of the 21-aminosteroid on the lymphoid system of laboratory animals: a comparison with the glucocorticoid methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of this compound in male and female rats. Contribution of cytochrome P4502C11 and delta 4-5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein binding of tirilazad (U-74006) in human, Sprague-Dawley rat, beagle dog and cynomolgus monkey serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of tirilazad in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tirilazad Mesylate for Subarachnoid Hemorrhage Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tirilazad (B25892) Mesylate, a nonglucocorticoid 21-aminosteroid, and its investigation as a therapeutic agent for aneurysmal subarachnoid hemorrhage (SAH). Tirilazad was developed to mitigate the secondary brain injury that follows the initial bleed, a critical factor in patient outcome. This document details its mechanism of action, summarizes key experimental protocols from preclinical and clinical research, and presents quantitative data from major clinical trials.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

Subarachnoid hemorrhage leads to a cascade of secondary insults, including decreased microvascular perfusion, disruption of the blood-brain barrier, vasogenic edema, and delayed cerebral vasospasm.[1] A key driver of this secondary damage is oxygen radical-induced, iron-catalyzed lipid peroxidation within the subarachnoid blood and the vascular wall.[1] Tirilazad Mesylate is a potent inhibitor of this lipid peroxidation.[1][2] Its neuroprotective effects are primarily attributed to its ability to scavenge lipid peroxyl and hydroxyl free radicals, thereby preserving the integrity of cell membranes.[2][3] Additionally, Tirilazad helps to stabilize cell membranes and may modulate inflammatory responses and calcium homeostasis.[2][3]

The proposed mechanism of action centers on interrupting the cycle of lipid peroxidation initiated by the release of iron and the generation of reactive oxygen species (ROS) following the initial hemorrhage.

Experimental Protocols

Preclinical Research: Primate Model of Subarachnoid Hemorrhage

A common preclinical model to study the efficacy of Tirilazad involves inducing SAH in primates to closely mimic the human condition.

Objective: To evaluate the effect of this compound on cerebral vasospasm and lipid peroxidation after experimentally induced SAH.

Methodology:

-

Animal Model: Fourteen monkeys (Macaca fuscata and M. fascicularis) were used.[4]

-

Baseline Measurement: On day 0, cerebral angiography was performed to determine the baseline caliber of cerebral vessels.[4]

-

SAH Induction: Autologous, nonheparinized blood was injected into the subarachnoid space.

-

Treatment Groups: The monkeys were divided into two groups of seven. The treatment group received this compound (0.3 mg/kg) in a citric acid vehicle, while the placebo group received only the vehicle.[4]

-

Drug Administration: Intravenous administration of Tirilazad or placebo began 20 hours after SAH induction and was repeated every 8 hours for 6 days.[4]

-

Outcome Assessment: On day 7, cerebral angiography and regional cerebral blood flow measurements were repeated to assess the degree of vasospasm.[4]

-

Biochemical Analysis: After euthanasia, levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH), markers of lipid peroxidation, were measured in the subarachnoid clots, cerebral arteries, cerebral cortices, and cerebellar hemispheres using chemiluminescence/high-performance liquid chromatography (CL-HPLC).[4]

Clinical Research: Multicenter, Randomized, Double-Blind, Vehicle-Controlled Trials

Numerous large-scale clinical trials were conducted to assess the safety and efficacy of this compound in patients with aneurysmal SAH.

Objective: To determine if this compound improves clinical outcomes in patients with aneurysmal SAH.

Methodology:

-

Study Design: Prospective, randomized, double-blind, vehicle-controlled, multicenter trials.[5][6]

-

Patient Population: Patients with aneurysmal SAH documented by angiography.[7] Enrollment typically occurred within 48-72 hours of the hemorrhage.[6][7]

-

Treatment Arms: Patients were randomly assigned to receive intravenous this compound at various doses (e.g., 0.6, 2, 6, or 15 mg/kg/day) or a matching vehicle (placebo).[5][6][8]

-

Concomitant Treatment: In most trials, all patients also received a standard of care, which often included orally or intravenously administered nimodipine.[5][6]

-

Treatment Duration: Tirilazad or placebo was typically administered for a period of up to 10 days following the SAH.[6][7]

-

Primary Endpoints: The primary outcome was typically assessed at 3 months post-SAH and included mortality rate and functional outcome, often measured using the Glasgow Outcome Scale (GOS).[5][6]

-

Secondary Endpoints: Secondary outcomes included the incidence and severity of symptomatic vasospasm, the occurrence of cerebral infarction, and employment status at 3 months.[6][9]

Quantitative Data from Clinical Trials

The clinical trial results for this compound in SAH have been mixed, with some studies demonstrating a benefit in specific patient populations while others failed to show a significant improvement in the primary outcome. A consistent finding across several trials was a reduction in the incidence of symptomatic vasospasm.

Table 1: European, Australian, and New Zealand Cooperative Study[5]

| Outcome (at 3 months) | Vehicle (Placebo) | Tirilazad (0.6 mg/kg/day) | Tirilazad (2 mg/kg/day) | Tirilazad (6 mg/kg/day) | p-value (6mg/kg vs Vehicle) |

| Number of Patients | 257 | 253 | 258 | 255 | - |

| Mortality | 12.1% | 11.1% | 11.6% | 5.5% | 0.01 |

| Good Recovery (GOS) | 63.8% | 63.2% | 64.3% | 74.5% | 0.01 |

| Symptomatic Vasospasm | 30.7% | 29.2% | 30.6% | 23.9% | 0.048 |

Table 2: North American Cooperative Study[6]

| Outcome (at 3 months) | Vehicle (Placebo) | Tirilazad (2 mg/kg/day) | Tirilazad (6 mg/kg/day) | p-value |

| Number of Patients | 300 | 298 | 299 | - |

| Mortality | 15.3% | 18.1% | 14.7% | > 0.025 |

| Favorable Outcome (GOS) | 66% | 60% | 66% | > 0.025 |

| Symptomatic Vasospasm | 23% | 23% | 20% | > 0.025 |

Table 3: High-Dose Tirilazad in Women (Europe, Australia, NZ, South Africa)[8]

| Outcome (at 3 months) | Vehicle (Placebo) | Tirilazad (15 mg/kg/day) | p-value |

| Number of Patients | 412 | 407 | - |

| Mortality | 16.5% | 17.2% | NS |

| Symptomatic Vasospasm | 33.7% | 24.8% | 0.005 |

| Severe Symptomatic Vasospasm | 11% | 6% | 0.008 |

| Cerebral Infarction from Vasospasm | 13% | 8% | < 0.04 |

Table 4: Meta-Analysis of Five Randomized Controlled Trials[10]

| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Result |

| Unfavorable Clinical Outcome (GOS) | 1.04 | 0.89 - 1.20 | No significant effect |

| Cerebral Infarction | 1.04 | 0.89 - 1.22 | No significant effect |

| Symptomatic Vasospasm | 0.80 | 0.69 - 0.93 | Significant reduction |

Conclusion

This compound is a well-characterized inhibitor of lipid peroxidation with a strong preclinical rationale for its use in subarachnoid hemorrhage. While it has demonstrated an ability to reduce the incidence of symptomatic vasospasm in multiple large-scale clinical trials, this effect has not consistently translated into improved overall clinical outcomes in the broader SAH population.[9][10] The discrepancy between the reduction in vasospasm and the lack of improvement in functional outcome remains a topic of investigation. Some studies have suggested potential efficacy in specific subgroups, such as men, but these findings require further confirmation.[5][11] The extensive research on Tirilazad has significantly contributed to the understanding of the pathophysiology of secondary brain injury after SAH and continues to inform the development of new neuroprotective agents.

References

- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II trial of tirilazad in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double-blind, randomized, vehicle-controlled study of high-dose this compound in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metaanalysis of this compound in patients with aneurysmal subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metaanalysis of this compound in patients with aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Indications for steroid and tirilazad treatment in patients with subarachnoid hemorrhage] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Tirilazad Mesylate in Traumatic Brain Injury Models: A Technical Guide

Introduction

Tirilazad (B25892) mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for the acute treatment of central nervous system (CNS) injuries, including traumatic brain injury (TBI), spinal cord injury, and subarachnoid hemorrhage (SAH).[1] Unlike corticosteroids, its primary neuroprotective mechanism is attributed to potent antioxidant properties, specifically the inhibition of iron-dependent lipid peroxidation in cell membranes.[2][3] Following a primary mechanical insult in TBI, a cascade of secondary injury events unfolds, where oxidative damage plays a critical role in progressive neuronal damage.[4] Tirilazad was designed to mitigate these secondary processes.[3] Its efficacy has been demonstrated in multiple preclinical models of CNS injury, showing a reduction in cerebral edema, neuronal necrosis, and blood-brain barrier (BBB) compromise, which correlated with a decrease in markers of lipid peroxidation.[1][3] Despite promising preclinical data, clinical trials in TBI yielded mixed results, highlighting the complexities of translating animal model success to human patients.[5][6] This guide provides an in-depth technical overview of Tirilazad Mesylate's mechanism, the experimental protocols used in its evaluation, and a summary of key quantitative findings from TBI-relevant models.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of action of this compound is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes and contributes significantly to the secondary injury cascade after TBI.[2]

The Cascade of Lipid Peroxidation:

-

Initiation: Following TBI, events like excitotoxicity and mitochondrial dysfunction lead to a surge in ROS. These free radicals, particularly hydroxyl radicals, attack polyunsaturated fatty acids (PUFAs) in cell membranes, abstracting a hydrogen atom to form a lipid radical (L•).[5]

-

Propagation: The lipid radical rapidly reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then attack an adjacent PUFA, creating a new lipid radical and propagating a destructive chain reaction.[7]

-

Termination & Damage: This cascade disrupts membrane integrity, leading to cellular dysfunction. Furthermore, it produces cytotoxic aldehyde byproducts, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, which can damage cellular proteins and impair mitochondrial function.[4][8]

Tirilazad's Points of Intervention: this compound interrupts this damaging cycle through multiple proposed mechanisms:

-

Free Radical Scavenging: It directly scavenges lipid peroxyl radicals (LOO•), thereby terminating the chain reaction.[7][8]

-

Membrane Stabilization: The steroid backbone of the molecule intercalates into the lipid bilayer, increasing membrane stability and limiting the propagation of lipid peroxidation between adjacent fatty acids.[3][7]

-

Preservation of Endogenous Antioxidants: It helps maintain levels of endogenous antioxidants, particularly vitamins E and C.[1][3]

-

Reduction of BBB Permeability: A major site of action appears to be the cerebrovascular endothelium, where Tirilazad attenuates injury-induced BBB permeability and subsequent vasogenic edema.[3][8]

Additional, less pronounced mechanisms may include modulation of inflammatory responses and cellular calcium homeostasis.[2]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative outcomes from studies investigating this compound in TBI and relevant injury models.

Table 1: Preclinical Efficacy in Animal Models

| Model Type | Species | Outcome Measure | This compound Treatment | Result | Significance | Citation |

| Subarachnoid Hemorrhage | Rat | Blood-Brain Barrier Damage (Evans Blue Extravasation) | 1.0 mg/kg, IV | 60.6% reduction vs. vehicle | p < 0.0001 | [9] |

| Subarachnoid Hemorrhage | Rat | Blood-Brain Barrier Damage (Evans Blue Extravasation) | 0.3 mg/kg, IV | 35.2% reduction vs. vehicle | p < 0.05 | [9] |

| Weight-Drop Injury | Rat | Lipid Peroxidation (Malondialdehyde Levels) | 3.0 mg/kg, IV | Significant decrease vs. control | p < 0.03 | [10] |

Table 2: Subgroup Analysis from a Phase III Clinical Trial in Human TBI

| Patient Population | Outcome Measure | Tirilazad-Treated Group | Placebo-Treated Group | Significance | Citation |

| Males with Severe TBI & Traumatic SAH | 6-Month Mortality Rate | 34% | 43% | p = 0.026 | [11] |

| Moderately Injured Males with Traumatic SAH | Mortality Rate | 6% | 24% | p < 0.026 | [7] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are protocols representative of studies evaluating Tirilazad in TBI models.

Protocol 1: Evaluation of Blood-Brain Barrier Integrity in a Rat SAH Model

This protocol is adapted from a study assessing Tirilazad's effect on BBB damage, a key secondary injury mechanism in TBI.[9]

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Induction (SAH Model):

-

Animals are anesthetized.

-

A craniotomy is performed to expose the dura mater over the left cortex.

-

300 µL of autologous, non-heparinized blood is drawn from the femoral artery.

-

The blood is injected into the subarachnoid space under the dura.

-

-

Drug Administration:

-

Treatment Groups: this compound (0.3 mg/kg or 1.0 mg/kg) or its metabolite U-89678.

-

Control Group: Vehicle solution.

-

Route & Timing: Intravenous (IV) administration at 10 minutes before and 2 hours after SAH induction.

-

-

Outcome Measure (BBB Permeability):

-

At 3 hours post-SAH, Evans' blue dye (a marker for protein extravasation) is injected intravenously.

-

After a set circulation time, animals are euthanized and transcardially perfused to remove intravascular dye.

-

The brain is removed, and the injured cortical tissue is dissected.

-

The amount of extravasated dye in the tissue is quantified spectrophotometrically to determine the extent of BBB damage.

-

-

Statistical Analysis: Comparison between treatment and vehicle groups is performed using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Lipid Peroxidation in a Rat Weight-Drop TBI Model

This protocol is based on a study measuring a direct marker of lipid peroxidation after TBI.[10]

-

Animal Model: Wistar rats.

-

Injury Induction (Weight-Drop Model):

-

Animals are anesthetized.

-

A metal disc is fixed to the skull in the central portion.

-

A weight is dropped from a specified height through a guide tube onto the disc, inducing a closed-head injury.

-

-

Drug Administration:

-

Treatment Group: this compound (3 mg/kg).

-

Control Group: Vehicle solution.

-

Route: Intravenous (IV).

-

-

Outcome Measure (Lipid Peroxidation):

-

At 24 hours post-injury, animals are euthanized, and the brain is removed.

-

Brain tissue is homogenized.

-

The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, is determined using a biochemical assay (e.g., thiobarbituric acid reactive substances - TBARS assay).

-

Brain water content (an indicator of edema) is also typically measured by comparing wet versus dry tissue weight.

-

-

Statistical Analysis: MDA levels in the Tirilazad-treated group are compared to the control group using a t-test or similar statistical method.

References

- 1. ahajournals.org [ahajournals.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant therapies for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Contributing Role of Lipid Peroxidation and Protein Oxidation in the Course of CNS Injury Neurodegeneration and Neuroprotection - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A multicenter trial on the efficacy of using this compound in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Tirilazad Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate is a potent, non-glucosorticoid aminosteroid (B1218566) that functions as an inhibitor of lipid peroxidation. It is recognized for its neuroprotective properties, primarily attributed to its ability to scavenge free radicals and stabilize cell membranes.[1][2] These characteristics make it a compound of significant interest in in vitro studies focusing on oxidative stress, neuronal injury, and related cellular pathways. This document provides detailed protocols for the dissolution of Tirilazad Mesylate for use in in vitro studies, along with relevant technical data and diagrams to facilitate experimental design and execution.

Quantitative Data Summary

The following table summarizes the solubility of a methylated analog of Tirilazad (U-74389G), which provides a strong indication of the solubility characteristics of this compound, and recommended concentrations for in vitro use based on published studies.

| Parameter | Value | Solvent/Medium | Notes |

| Solubility | Data for methylated Tirilazad (U-74389G) | ||

| 35.3 mg/mL | DMSO | High solubility, suitable for stock solutions. | |

| 36.3 mg/mL | DMF | High solubility, alternative for stock solutions. | |

| 1.36 mg/mL | Ethanol | Lower solubility compared to DMSO and DMF. | |

| 0.05 mg/mL | DMSO:PBS (pH 7.2) (1:1) | Limited solubility in aqueous solutions. | |

| Typical In Vitro Working Concentration | 0.3 µM - 100 µM | Cell Culture Media | Concentration range is cell line and assay dependent. |

| Molecular Weight | 720.97 g/mol | - | For this compound. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in in vitro studies.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.21 mg of this compound (Molecular Weight: 720.97 g/mol ).

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO. For a 10 mM stock from 7.21 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, DMSO stock solutions are generally stable for several months. However, for critical experiments, it is advisable to use freshly prepared stock solutions or to validate the stability for extended storage.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5%, and preferably below 0.1%, is recommended.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed, sterile complete cell culture medium

-

Sterile conical tubes or multi-well plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment (e.g., 3 µM, 10 µM, 30 µM, 100 µM).[3]

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium.

-

Preparation of Working Solution:

-

Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. For example, to prepare 1 mL of culture medium with a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

Important: To avoid precipitation of the compound, add the small volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Do not add the medium to the DMSO stock.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.

-

Application to Cells: Immediately add the prepared working solutions (or vehicle control) to your cell cultures and proceed with your experimental incubation.

Mandatory Visualizations

Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the primary mechanism of action of this compound in preventing lipid peroxidation and promoting cell survival.

Caption: this compound's neuroprotective mechanism.

Experimental Workflow for In Vitro Studies

This diagram outlines the general workflow for preparing and using this compound in a typical cell-based assay.

Caption: General workflow for this compound experiments.

References

Application Notes and Protocols for Tirilazad Mesylate in Animal Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tirilazad (B25892) Mesylate in preclinical animal models of ischemic stroke. This document includes summaries of effective dosages, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Tirilazad Mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, investigated for its neuroprotective properties in the context of central nervous system injuries, including ischemic stroke.[1] Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation within cell membranes and scavenging of free radicals.[1][2] By mitigating oxidative damage, this compound aims to preserve cellular integrity and function following an ischemic insult.[2]

Data Presentation: this compound Dosage in Animal Models of Stroke

The following table summarizes the quantitative data on this compound dosage from various experimental stroke studies.

| Animal Model | Stroke Model | Dosage | Route of Administration | Timing of Administration | Key Findings |

| Rat (Sprague-Dawley) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Intravenous (i.v.) | 10 minutes and 3 hours post-MCAO | No significant difference in infarct volume or neurological score compared to placebo.[3] |

| Rat (Wistar and Spontaneously Hypertensive) | Transient MCAO (2 hours) | 10 mg/kg | Intraperitoneal (i.p.) | Pre-treatment, with repeat doses at 4 and 10 hours after reperfusion | Reduced cortical infarct volume in transient ischemia but not in permanent ischemia.[4] |

| Rat | Perinatal Hypoxic-Ischemic Brain Damage | 7.5 mg/kg | Intraperitoneal (i.p.) | Pre- and post-hypoxic-ischemic insult or only post-insult | Reduced brain damage by 30% when administered after the insult.[5] |

| Rat | Subarachnoid Hemorrhage (SAH) | 0.3 mg/kg and 1.0 mg/kg | Intravenous (i.v.) | 10 minutes before and 2 hours after SAH | Significantly reduced blood-brain barrier damage.[6] |

| Cat | Transient Focal Cerebral Ischemia (90 minutes) | 1.5 mg/kg bolus + 0.2 mg/kg/hour infusion | Intravenous (i.v.) | Beginning or conclusion of ischemia | Did not ameliorate infarct volume.[7] |

| Calf | Endotoxemia | 3 mg/kg | Intravenous (i.v.) | Every eight hours for five days | Suppressed clinical signs of endotoxemia.[5][8] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia.[9]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, micro-sutures)

-

4-0 monofilament nylon suture with a rounded tip

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding nerves and tissues.

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 monofilament nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

-

(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.

-

For transient MCAO, withdraw the suture after the desired occlusion period (e.g., 90 minutes or 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Suture the incision and allow the animal to recover from anesthesia.

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., sterile citrate (B86180) buffer or sterile saline for injection)

-

Vortex mixer

-

Sterile syringes and needles

-

pH meter (optional)

Preparation of Dosing Solution:

-

This compound is often formulated in a citrate buffer vehicle for intravenous administration. Alternatively, sterile saline can be used.

-

To prepare a citrate buffer, a standard protocol would involve dissolving citric acid and sodium citrate in sterile water for injection to achieve a desired pH, typically around 3.0-4.0, which aids in the solubility of this compound.

-

Calculate the required amount of this compound based on the animal's body weight and the desired dosage.

-

Aseptically weigh the this compound powder.

-

In a sterile vial, add the appropriate volume of the chosen vehicle to the powder.

-

Vortex the mixture until the this compound is completely dissolved. The solution should be clear and free of particulate matter.

-

(Optional) Check and adjust the pH of the final solution to be within a physiologically acceptable range if necessary, although the citrate buffer should provide the appropriate pH.

Administration Protocol (Intravenous):

-

Gently restrain the animal.

-

For intravenous injection in rats, the tail vein is commonly used.

-

Swab the injection site with an alcohol pad.

-

Insert the needle into the tail vein and slowly inject the prepared this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Administration Protocol (Intraperitoneal):

-

Hold the rat with its head tilted downwards.

-

Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

-

Inject the solution into the peritoneal cavity.

Visualizations

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Caption: Experimental workflow for this compound administration in a stroke model.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of repeated administration of this compound on healthy and endotoxemic calves: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. az.research.umich.edu [az.research.umich.edu]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad Mesylate: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction